5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid
Overview
Description
Chemical Reactions Analysis
Specific chemical reactions involving “5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid” are not mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .Scientific Research Applications
Oxazole Derivatives in Medicinal Chemistry
Oxazole derivatives exhibit a wide range of pharmacological activities. For instance, they have been identified as promising scaffolds in drug discovery, with applications in anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. Their flexibility for various molecular targets enhances their attractiveness for developing clinically relevant therapeutic agents (Kaur et al., 2018). Additionally, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles have shown potential for various biological activities, highlighting the importance of these heterocycles in the synthesis of new pharmacophores (Abdurakhmanova et al., 2018).
Antioxidant Properties and Bioactivity
Compounds with carboxylic acid groups, like hydroxycinnamic acids (HCAs), have been studied extensively for their antioxidant properties. These studies reveal that structural modifications can significantly impact antioxidant activity, providing insights into the design of more potent antioxidant molecules (Razzaghi-Asl et al., 2013). Similarly, the antioxidant, antimicrobial, and cytotoxic activities of carboxylic acids have been explored, indicating the influence of structural features such as hydroxyl groups and conjugated bonds on bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-[2-(phenylcarbamoyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-16(19-11-6-2-1-3-7-11)13-9-5-4-8-12(13)15-14(17(21)22)18-10-23-15/h1-10H,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSPGNUGGGCWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=C(N=CO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177645 | |
Record name | 4-Oxazolecarboxylic acid, 5-[2-[(phenylamino)carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101177645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096985-31-6 | |
Record name | 4-Oxazolecarboxylic acid, 5-[2-[(phenylamino)carbonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096985-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxazolecarboxylic acid, 5-[2-[(phenylamino)carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101177645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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